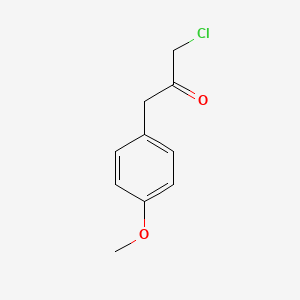

1-Chloro-3-(4-methoxyphenyl)propan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERHZTFDMOMRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 Chloro 3 4 Methoxyphenyl Propan 2 One

Classical and Modern Preparative Routes

The preparation of 1-Chloro-3-(4-methoxyphenyl)propan-2-one (B2716649) can be achieved through several established chemical routes. These methods primarily involve the formation of the carbon skeleton followed by the introduction of the chlorine atom, or the direct construction of the chloro-ketone functionality.

Friedel-Crafts Acylation Strategies and Mechanistic Insights

One of the most direct and widely employed methods for synthesizing aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction is highly effective for producing this compound. The standard procedure involves the reaction of anisole (B1667542) with an appropriate acylating agent, such as 3-chloropropionyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). evitachem.comtamu.educhemicalbook.com

The mechanism of the Friedel-Crafts acylation begins with the activation of the acyl chloride by the Lewis acid. masterorganicchemistry.comyoutube.com The Lewis acid, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond. sigmaaldrich.com This is followed by the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is a potent electrophile. The electron-rich anisole ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. youtube.com This attack disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.com

The reaction is generally carried out under anhydrous conditions at low temperatures to minimize potential side reactions. evitachem.com A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Anisole | 3-Chloropropionyl chloride | Aluminum chloride (AlCl₃) | Standard, efficient method. evitachem.comchemicalbook.com |

| Anisole | Acyl chlorides/anhydrides | Various Lewis acids (e.g., FeCl₃, ZnO) | Broad applicability for aryl ketones. masterorganicchemistry.comorganic-chemistry.org |

| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid/Graphite | Alternative "greener" conditions. organic-chemistry.org |

Directed Chlorination Reactions of Propan-2-one Precursors

An alternative approach to synthesizing this compound involves the targeted chlorination of a precursor ketone, namely 4-methoxyphenylacetone (B17817). This method separates the formation of the carbon backbone from the halogenation step.

The synthesis of the 4-methoxyphenylacetone precursor can be achieved through various means, including the oxidation of 1-(4-methoxyphenyl)propylene using peroxyacetic acid, followed by acid-catalyzed rearrangement. google.com Another route involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride (B1165640) and pyridine. mdma.ch

Once the 4-methoxyphenylacetone precursor is obtained, it can be subjected to a directed chlorination reaction. Ketones can be chlorinated at the α-position under various conditions. A modern approach involves photoexcited arylketones, such as acetophenone (B1666503) or benzophenone (B1666685), which can catalyze the direct chlorination of C(sp³)–H bonds using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov This light-dependent reaction offers controlled chlorination, avoiding the often harsh conditions of traditional free-radical chain reactions. nih.gov For benzylic C-H functionalization, benzophenone is often the more effective catalyst. nih.gov

Alternative Synthetic Pathways and Precursor Modifications

Beyond the primary routes, other synthetic strategies and modifications of precursors can be employed. For instance, β-heteroarylated carbonyl compounds, a class that includes the target molecule's analogues, can be synthesized via the conjugate addition of N-heterocycles to α,β-unsaturated ketones (chalcones). mdpi.com This suggests a potential pathway where a suitable chalcone (B49325), such as 1-(4-methoxyphenyl)prop-2-en-1-one, could be reacted with a chlorine source in a Michael-type addition.

Another pathway involves starting with different precursors entirely. For example, the Darzens condensation of 4-methoxybenzaldehyde (B44291) with an α-chloroester could produce a glycidic ester, which can then be hydrolyzed and decarboxylated to yield a ketone, although this route is more complex. Additionally, modifications to the aromatic precursor can be considered. While anisole is the logical starting material, other 4-substituted phenyl compounds could be used if the synthesis involves a later-stage installation of the methoxy (B1213986) group.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Process Selectivity

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring process efficiency and safety. nih.gov For the synthesis of this compound, particularly via Friedel-Crafts acylation, several parameters can be adjusted.

The choice of Lewis acid catalyst can significantly impact the reaction. While aluminum chloride is common, other catalysts such as zinc oxide (ZnO), indium triflate, or erbium trifluoromethanesulfonate (B1224126) have been explored for Friedel-Crafts reactions to achieve milder or more environmentally benign conditions. sigmaaldrich.comorganic-chemistry.org The solvent also plays a critical role; traditional solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can be replaced with "greener" alternatives like ionic liquids. sigmaaldrich.com

Systematic approaches like Design of Experiments (DoE) can be more efficient than one-factor-at-a-time (OFAT) optimization. nih.gov By varying multiple factors simultaneously—such as temperature, reactant stoichiometry, catalyst loading, and reaction time—an optimal set of conditions can be identified more rapidly. For instance, in a related multistep synthesis, automated optimization was used to find conditions that yielded an 85% product purity in a two-stage process. nih.gov Such techniques could be applied to balance the rate of the desired acylation against potential side reactions, such as cleavage of the methyl ether on the anisole ring, thereby enhancing both yield and selectivity.

| Parameter | Traditional Approach | Modern/Optimized Approach | Potential Benefit |

| Catalyst | Stoichiometric AlCl₃ organic-chemistry.org | Catalytic ZnO, Indium triflate, solid acids sigmaaldrich.comorganic-chemistry.org | Milder conditions, easier workup, reusability. |

| Solvent | Dichloromethane, CS₂ | Ionic liquids, hexafluoro-2-propanol sigmaaldrich.comorganic-chemistry.org | Reduced environmental impact, enhanced reactivity. |

| Acylating Agent | Acyl Chloride | Carboxylic Acid + Coupling Agent organic-chemistry.org | Avoids handling of moisture-sensitive acyl chlorides. |

| Temperature | Low to room temperature | Microwave irradiation organic-chemistry.org | Accelerated reaction times. |

| Methodology | One-Factor-at-a-Time (OFAT) nih.gov | Design of Experiments (DoE), flow chemistry nih.govnih.gov | Efficient identification of optimal conditions, improved safety. |

Enantioselective and Stereocontrolled Synthesis of Related Chiral Analogues

While this compound is achiral, the development of methods for the enantioselective synthesis of related chiral α-chloroketones and their alcohol derivatives is a significant area of research. nih.gov These chiral building blocks are valuable for the synthesis of enantiomerically pure pharmaceuticals. rsc.org

Stereocontrol can be challenging but is achievable through various strategies, including asymmetric catalysis and the use of chiral auxiliaries. nih.govchemrxiv.org The goal is to control the three-dimensional arrangement of atoms during the reaction to favor the formation of one enantiomer over the other.

Chemoenzymatic Approaches for Chiral Intermediate Generation

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for accessing enantiopure compounds under mild conditions. nih.govrsc.org Enzymes, as chiral catalysts, can exhibit high levels of enantio- and regioselectivity. almacgroup.com

For generating chiral intermediates related to this compound, two main enzymatic approaches are prominent: the kinetic resolution of racemic alcohols and the asymmetric reduction of prochiral ketones. acsgcipr.org

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used hydrolases that can differentiate between the two enantiomers of a racemic mixture. almacgroup.com In the context of synthesizing chiral analogues, a racemic chlorohydrin (the alcohol corresponding to the target ketone) could be subjected to lipase-catalyzed acylation. jocpr.com The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. nih.gov For example, Pseudomonas cepacia lipase (B570770) has been used for the kinetic resolution of halohydrin precursors. mdpi.com This allows for the separation of the slow-reacting alcohol enantiomer from the fast-forming ester enantiomer, both in high enantiomeric purity. nih.gov

Dehydrogenase-Catalyzed Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. researchgate.net An engineered ADH could reduce a prochiral α-chloroketone to a single enantiomer of the corresponding (S)- or (R)-chlorohydrin. rsc.org For instance, an (R)-enantioselective ADH from Lactobacillus brevis has been shown to be a versatile catalyst for the reduction of a variety of ketones. nih.govnih.gov This approach directly generates a single enantiomeric product from a prochiral starting material, often with very high enantiomeric excess. acsgcipr.org

These chemoenzymatic methods provide access to key chiral halohydrins, which are valuable synthons for producing a wide range of enantiomerically pure compounds. rsc.orgnih.gov

Asymmetric Catalysis in Stereoselective Transformations of Propan-2-one Derivatives

The conversion of the prochiral ketone, this compound, into a single enantiomer of the corresponding alcohol is a classic example of asymmetric reduction. This transformation can be achieved through various sophisticated synthetic methodologies, primarily employing chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group. Among the most effective methods are those utilizing chiral oxazaborolidines and biocatalytic systems.

Corey-Bakshi-Shibata (CBS) Reduction

A prominent and widely utilized method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgnrochemistry.com This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BH3•SMe2). nrochemistry.com The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one of the two faces of the carbonyl group with high selectivity. wikipedia.org

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the boron atom within the catalyst ring. The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring the approach where the larger substituent on the ketone is oriented away from the steric bulk of the catalyst. This arrangement facilitates the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol with a predictable stereochemistry. nrochemistry.com

For substrates like this compound, which is an aryl chloromethyl ketone, the CBS reduction is expected to be highly effective. Research on analogous aryl chloromethyl ketones has demonstrated excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). nih.gov The use of an in-situ generated oxazaborolidine catalyst from a chiral lactam alcohol has also been shown to be a practical and reliable method for the asymmetric reduction of such ketones. nih.gov

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical catalysis for asymmetric synthesis. Enzymes, particularly ketoreductases and alcohol dehydrogenases found in microorganisms like yeast, can catalyze the reduction of ketones with exceptional stereoselectivity. researchgate.net Whole-cell biocatalysis, using organisms such as Saccharomyces cerevisiae (baker's yeast), is often employed due to the ease of use and the presence of cofactor regeneration systems within the cell.

In the context of this compound, the biocatalytic reduction would involve the enzymatic transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. The intricate three-dimensional structure of the enzyme's active site creates a highly specific chiral environment that dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in high purity.

Studies on the asymmetric reduction of the closely related compound, 3-chloropropiophenone, using Saccharomyces cerevisiae have shown the formation of the corresponding (S)-alcohol with high enantiomeric excess (99% ee) and good conversion rates (80%). researchgate.net This suggests that a similar biocatalytic approach would be highly successful for the stereoselective reduction of this compound.

Illustrative Data from Analogous Systems

| Substrate | Catalyst/Biocatalyst | Methodology | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 3-Chloropropiophenone | Saccharomyces cerevisiae | Biocatalytic Reduction | 80 | 99 | (S) |

| Aryl Chloromethyl Ketones | Chiral Lactam Alcohol-derived Oxazaborolidine | CBS Reduction | High | 91-98 | (R) or (S) |

Note: The product configuration in the CBS reduction is dependent on the chirality of the catalyst used.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Chloro 3 4 Methoxyphenyl Propan 2 One

Nucleophilic Substitution Reactions Involving the α-Chloro Moiety

The presence of a chlorine atom on the carbon adjacent (in the α-position) to the carbonyl group is a key structural feature of 1-Chloro-3-(4-methoxyphenyl)propan-2-one (B2716649). The electron-withdrawing nature of the adjacent carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to attack by nucleophiles. nih.gov Consequently, the α-chloro moiety is a reactive site for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. dalalinstitute.comorganic-chemistry.org This involves a backside attack by the nucleophile, leading to the displacement of the chloride ion. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Substituent Effects on Reactivity

The rate and equilibrium of nucleophilic substitution reactions on this compound are significantly influenced by the electronic properties of the 4-methoxyphenyl (B3050149) substituent. The methoxy (B1213986) group (-OCH₃) at the para position of the aromatic ring is a strong electron-donating group due to its resonance effect.

The thermodynamic favorability of the substitution is largely dependent on the strength of the nucleophile and the stability of the resulting product. Stronger nucleophiles will generally lead to more thermodynamically stable products and faster reaction rates. libretexts.org

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution This table illustrates the general principles of substituent effects on the SN2 reactivity of α-chloro ketones. Specific kinetic data for this compound is not readily available.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on SN2 Rate | Rationale |

| -NO₂ (para) | Electron-withdrawing | Increase | Enhances the electrophilicity of the α-carbon. |

| -H (unsubstituted) | Neutral | Baseline | Reference for comparison. |

| -OCH₃ (para) | Electron-donating | Slight Decrease | Reduces the electrophilicity of the α-carbon through resonance. |

Stereochemical Outcomes and Diastereoselective Control in Substitution Pathways

The substitution reaction at the α-carbon of this compound proceeds with specific stereochemical consequences. If the reaction follows a concerted SN2 pathway, it results in an inversion of the stereochemical configuration at the α-carbon. organic-chemistry.orglibretexts.org Although the starting material is achiral at this position, this principle becomes crucial if a chiral center is introduced elsewhere in the molecule, for instance, by reducing the ketone.

If the carbonyl group is first reduced to a hydroxyl group, creating a chiral center at C-2, a subsequent nucleophilic substitution at C-1 will lead to the formation of diastereomers. The stereochemical outcome of such a reaction can often be predicted using established models. For example, the Felkin-Anh model helps predict the preferred trajectory of nucleophilic attack on a carbonyl group adjacent to a stereocenter. bham.ac.uk In the context of a substitution reaction on the corresponding chlorohydrin, chelation control could also play a role, especially if the nucleophile or reaction conditions involve metal ions. upenn.edu Chelation between the hydroxyl group, the incoming nucleophile, and a metal center can lock the conformation of the molecule, leading to a highly diastereoselective reaction. upenn.edu

Carbonyl Group Transformations: Reduction and Oxidation Chemistry

The carbonyl group is a central feature of this compound, and its transformations are fundamental to the compound's synthetic utility.

Selective Reduction Strategies for Ketone Functionality

The ketone functionality can be readily reduced to a secondary alcohol. fiveable.me Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. fiveable.me

A significant challenge in the reduction of this molecule is the potential for a competing reaction: reductive dehalogenation, where the α-chloro group is also reduced. wikipedia.org The choice of reducing agent and reaction conditions is therefore critical for achieving selectivity.

Sodium Borohydride (NaBH₄) : This is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is generally selective for aldehydes and ketones and is less likely to reduce the α-chloro substituent under controlled conditions.

Lithium Aluminum Hydride (LiAlH₄) : This is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. evitachem.com While effective for ketone reduction, it has a higher propensity to also cause reductive dehalogenation.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvent | Selectivity Profile |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Good selectivity for carbonyl over α-chloro group. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl Ether, THF | Powerful; may also reduce the C-Cl bond. |

Oxidative Modifications of the Methoxy Group and Carbonyl Functionality

Oxidation of the Methoxy Group: The methoxy group on the aromatic ring can be oxidized, though this typically requires strong oxidizing agents and harsh conditions. evitachem.com For instance, powerful agents like potassium permanganate (B83412) can lead to the O-demethylation of the methoxy group. nih.gov In biochemical systems, enzymes such as cytochrome P450 can also catalyze the oxidative demethylation of methoxy-substituted aromatic compounds. nih.gov

Oxidation of the Carbonyl Functionality: Ketones are generally resistant to oxidation under mild conditions because it would require the cleavage of a strong carbon-carbon bond. fiveable.melibretexts.org Strong oxidizing agents, such as potassium permanganate under acidic conditions, can oxidatively cleave the ketone, breaking the C-C bond adjacent to the carbonyl and forming two carboxylic acid fragments. libretexts.org However, this is a destructive process and rarely used for synthetic purposes. libretexts.org

A more controlled oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orggeeksforgeeks.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons.

Reactions Involving the Aromatic Ring System: Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is activated towards electrophilic attack by the electron-donating methoxy group. wikipedia.org The methoxy group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org The para position is already occupied, so substitution is expected to occur at the two equivalent ortho positions (C-3 and C-5 of the phenyl ring). While the side chain has a deactivating inductive effect, the strong activating effect of the methoxy group dominates. Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the aromatic ring of this compound is highly unreactive towards nucleophilic aromatic substitution. SNAr reactions require an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). libretexts.orgchemistrysteps.comyoutube.com The 4-methoxyphenyl ring in this compound is electron-rich due to the methoxy group and lacks the necessary electron-withdrawing substituents to facilitate SNAr. youtube.com Therefore, this type of reaction is not a feasible pathway for this molecule.

Condensation and Rearrangement Reactions of this compound

The reactivity of this compound is characterized by its ability to undergo reactions at both the α-carbon bearing the chlorine atom and the carbonyl group. This dual reactivity allows for the formation of diverse molecular architectures through condensation and rearrangement pathways.

Condensation Reactions: Hantzsch Thiazole (B1198619) Synthesis

One of the cornerstone condensation reactions for α-halo ketones is the Hantzsch thiazole synthesis, which allows for the construction of the thiazole ring. derpharmachemica.com While specific studies detailing the reaction of this compound are not prevalent in the searched literature, the established reactivity of analogous α-halo ketones allows for a confident prediction of its behavior. In this reaction, this compound would react with a thioamide, such as thiourea (B124793), to form a 2-aminothiazole (B372263) derivative.

The reaction typically proceeds by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by cyclization and dehydration to yield the aromatic thiazole ring. The expected product from the reaction with thiourea would be 2-amino-4-(4-methoxybenzyl)thiazole. This reaction is a powerful tool for the synthesis of biologically relevant thiazole-containing scaffolds. derpharmachemica.com

Table 1: Predicted Hantzsch Thiazole Synthesis with this compound

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

|---|

Rearrangement Reactions: The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with enolizable protons, leading to the formation of carboxylic acid derivatives upon treatment with a base. wikipedia.orgddugu.ac.in This reaction involves a skeletal rearrangement and provides a route to branched carboxylic acids or, in the case of cyclic ketones, ring contraction. wikipedia.org For an acyclic α-chloro ketone like this compound, the reaction with a base such as sodium hydroxide (B78521) or an alkoxide like sodium methoxide (B1231860) is expected to yield a rearranged carboxylic acid or ester, respectively. wikipedia.orgddugu.ac.in

The presence of the electron-donating 4-methoxyphenyl group has been noted in related systems to favor the Favorskii rearrangement pathway. Specifically, studies on para-substituted α-chlorobenzyl methyl ketones have shown that a p-methoxy substituent increases the yield of the corresponding Favorskii ester. This suggests that this compound would be a suitable substrate for this transformation, likely proceeding through a cyclopropanone (B1606653) intermediate to form a derivative of 3-(4-methoxyphenyl)propanoic acid.

Table 2: Predicted Favorskii Rearrangement of this compound

| Reactant | Base | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Methoxide | Methyl 3-(4-methoxyphenyl)propanoate | Rearrangement |

Proposed Mechanistic Frameworks for Key Chemical Transformations

Understanding the mechanisms of these reactions is crucial for predicting product outcomes and optimizing reaction conditions.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is believed to proceed through a well-established multi-step mechanism:

Nucleophilic Attack: The sulfur atom of the thiourea, being a soft nucleophile, attacks the electrophilic α-carbon bearing the chlorine atom in this compound, displacing the chloride ion in an SN2 reaction. This forms an isothiouronium salt intermediate.

Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative.

Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Mechanism of the Favorskii Rearrangement

The most widely accepted mechanism for the Favorskii rearrangement of α-halo ketones with α'-hydrogens, like this compound, involves the formation of a cyclopropanone intermediate. wikipedia.orgddugu.ac.in

Enolate Formation: A base (e.g., methoxide ion) abstracts an acidic proton from the α'-carbon (the carbon of the 4-methoxybenzyl group), forming an enolate.

Intramolecular SN2 Reaction: The enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bonded to the chlorine, displacing the chloride ion and forming a strained, bicyclic cyclopropanone intermediate.

Nucleophilic Attack and Ring Opening: The base (methoxide) then attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the internal carbon-carbon bonds of the three-membered ring. This ring-opening is regioselective, typically occurring to form the more stable carbanion. In this case, cleavage would occur to form the carbanion stabilized by the adjacent 4-methoxyphenyl ring.

Protonation: The resulting carbanion is then protonated by the solvent (e.g., methanol) to give the final rearranged ester product, methyl 3-(4-methoxyphenyl)propanoate.

An alternative mechanism, known as the quasi-Favorskii rearrangement, can occur in α-halo ketones that lack α'-hydrogens. However, for this compound, the cyclopropanone pathway is the expected operative mechanism. wikipedia.org

1 Chloro 3 4 Methoxyphenyl Propan 2 One As a Versatile Synthon for Complex Molecular Architectures

Application in the Synthesis of Diverse Organic Frameworks

The unique structural features of 1-Chloro-3-(4-methoxyphenyl)propan-2-one (B2716649) render it an important intermediate in the synthesis of a wide array of organic frameworks. nih.gov As an α-haloketone, it possesses two primary electrophilic centers: the carbon bearing the chlorine atom and the carbonyl carbon. This dual reactivity allows for sequential or one-pot reactions with various nucleophiles to construct elaborate molecular architectures. researchgate.net

The presence of the 4-methoxyphenyl (B3050149) group also plays a crucial role in its synthetic applications. The methoxy (B1213986) group is an activating group, making the phenyl ring susceptible to electrophilic substitution reactions, thereby allowing for further functionalization of the aromatic core. This feature, combined with the reactivity of the α-chloro-β-keto-propane chain, enables the integration of this synthon into the synthesis of functionalized organic materials and complex natural product analogues.

The strategic placement of the chloro, carbonyl, and methoxyphenyl groups allows for its use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly valued in modern organic synthesis for its efficiency and atom economy. The ability of this compound to participate in such reactions underscores its significance as a versatile synthon for generating molecular diversity.

Strategic Utility in the Construction of Heterocyclic Compounds

The reactivity of this compound is particularly well-exploited in the synthesis of heterocyclic compounds. The α-haloketone moiety is a classic precursor for a variety of cyclization reactions to form five- and six-membered rings containing one or more heteroatoms. nih.govresearchgate.net

Synthetic Pathways to Pyrazole (B372694) Derivatives

Pyrazole scaffolds are prevalent in a vast number of pharmaceuticals and agrochemicals. The synthesis of pyrazole derivatives from this compound can be envisioned through its reaction with hydrazine (B178648) derivatives. A common strategy involves the initial formation of a 1,3-dicarbonyl compound from the α-haloketone, which then undergoes condensation with hydrazine in what is known as the Knorr pyrazole synthesis. jk-sci.comrsc.org

Alternatively, a more direct approach could involve the reaction of this compound with hydrazine. The reaction would likely proceed through initial nucleophilic attack of hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular nucleophilic substitution of the chlorine atom by the other nitrogen of the hydrazine, leading to the cyclized pyrazole ring. While direct literature for this specific transformation with this compound is not abundant, the general reactivity of α-haloketones supports this pathway. A related compound, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, has been identified as an intermediate in the synthesis of pyrazoles. researchgate.net

| Reactant | Reaction Type | Product |

| Hydrazine | Knorr Pyrazole Synthesis (via 1,3-dicarbonyl) | Substituted Pyrazole |

| Hydrazine | Direct Cyclization | Substituted Pyrazole |

Formation of Pyrimidine and Pyrimidinone Scaffolds

Pyrimidine and pyrimidinone rings are core structures in numerous biologically active molecules, including nucleobases. The synthesis of these six-membered heterocycles often relies on the condensation of a three-carbon component with a reagent containing a N-C-N unit, such as urea (B33335), thiourea (B124793), or amidines. bu.edu.eg

This compound can serve as a precursor to the required three-carbon unit. For instance, it can be converted into a 1,3-diketone or a β-enaminone, which are then suitable for cyclocondensation with amidines to furnish substituted pyrimidines. organic-chemistry.orgrsc.org The reaction of α,β-unsaturated ketones with amidines is a known route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. rsc.org By first converting this compound to an appropriate α,β-unsaturated ketone, this pathway becomes accessible.

Direct condensation of this compound with urea or thiourea could also be a potential route to pyrimidinones (B12756618) or thiones, although this would likely require specific reaction conditions to control the regioselectivity of the cyclization.

| Precursor derived from this compound | Reagent | Product |

| 1,3-Diketone | Amidine | Substituted Pyrimidine |

| β-Enaminone | Amidine | Substituted Pyrimidine |

| α,β-Unsaturated Ketone | Amidine | Substituted Dihydropyrimidine |

| This compound | Urea/Thiourea | Substituted Pyrimidinone/Thione (potential) |

Preparation of Thiadiazole and Related Sulfur Heterocycles

Thiadiazoles are a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms, and they exhibit a broad range of biological activities. A common method for the synthesis of 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. sbq.org.brjocpr.com this compound can be a key starting material in this synthesis. The ketone functionality can react with thiosemicarbazide (B42300) to form a thiosemicarbazone. Subsequent acid-catalyzed cyclization and dehydration of this intermediate would lead to the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.gov

Another important reaction for the synthesis of sulfur-containing heterocycles is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea. nih.govrsc.orgorganic-chemistry.org In this context, this compound can react directly with thiourea to yield a 2-aminothiazole (B372263) derivative. This reaction is typically carried out in a suitable solvent and can be promoted by heat or microwave irradiation. scispace.com The versatility of this reaction allows for the introduction of various substituents on the thiazole ring by using substituted thioureas.

| Reagent | Reaction Type | Product |

| Thiosemicarbazide | Cyclization of Thiosemicarbazone | Substituted 1,3,4-Thiadiazole |

| Thiourea | Hantzsch Thiazole Synthesis | Substituted 2-Aminothiazole |

Derivatization to Flavone (B191248) and Chalcone (B49325) Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their diverse biological activities. The Claisen-Schmidt condensation is a classical method for chalcone synthesis, involving the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). While this compound is not a direct substrate for this reaction, it can be readily converted into a suitable precursor. For example, reduction of the chloro group would yield 1-(4-methoxyphenyl)propan-2-one, which can then undergo condensation with a substituted benzaldehyde to form a chalcone analogue.

Flavones are a major class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. A common synthetic route to flavones is the Baker-Venkataraman rearrangement, which involves the base-mediated rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. biomedres.ussemanticscholar.org this compound can be utilized to synthesize the necessary 1,3-diketone intermediate. For instance, it can be reacted with a phenol (B47542) to introduce the second aryl group, and subsequent manipulation of the functional groups can lead to the precursor required for the Baker-Venkataraman rearrangement and subsequent cyclization to the flavone core. researchgate.netrsc.org

| Target Scaffold | Synthetic Strategy | Role of this compound |

| Chalcone Analogue | Claisen-Schmidt Condensation | Precursor to the acetophenone component |

| Flavone | Baker-Venkataraman Rearrangement | Precursor to the 1,3-diketone intermediate |

Integration into Multi-Step Synthetic Sequences and Protecting Group Chemistry

Beyond its direct use in the synthesis of heterocyclic cores, this compound is a valuable component in multi-step synthetic sequences. Its ability to undergo a variety of transformations allows for its incorporation into complex total synthesis campaigns. For example, the chloro and keto functionalities can be manipulated sequentially to introduce different fragments and build molecular complexity in a controlled manner. The methoxyphenyl group can also be a handle for further modifications or can influence the stereochemical outcome of reactions at a later stage.

In the realm of protecting group chemistry, the carbonyl group of this compound can be protected, for example, as an acetal (B89532) or ketal, allowing for selective reactions at the chloromethyl position. organic-chemistry.org Subsequently, the carbonyl group can be deprotected to participate in further transformations. organic-chemistry.org This strategy is fundamental in multi-step synthesis where the selective reactivity of different functional groups is paramount. While not a conventional protecting group itself, its derivatives can be seen as masked bifunctional synthons, where the reactive functionalities are revealed in a stepwise fashion.

The versatility of this compound as a synthon is evident in its potential for use in cascade reactions, where a series of intramolecular reactions are triggered by a single event, leading to a rapid increase in molecular complexity. The strategic arrangement of its functional groups makes it an ideal candidate for designing such elegant and efficient synthetic transformations.

Advanced Characterization Techniques for Structural Elucidation of 1 Chloro 3 4 Methoxyphenyl Propan 2 One and Its Derivatives

X-ray Crystallography: Precise Determination of Molecular and Crystal Structures

Single-crystal X-ray crystallography stands as the definitive method for determining the molecular and crystal structures of well-ordered crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise positions of atoms within the molecule and their arrangement in the crystal lattice. Although a crystal structure for 1-Chloro-3-(4-methoxyphenyl)propan-2-one (B2716649) is not publicly available, analysis of its close derivatives provides significant insight into the expected structural features.

Analysis of Molecular Conformation and Geometry

The molecular geometry, including bond lengths, bond angles, and conformational arrangements, is a key determinant of a compound's properties. Studies on derivatives such as the chalcone (B49325), (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, reveal a trans configuration about the C=C double bond. nih.gov In another related derivative, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, the non-hydrogen atoms are nearly coplanar, indicating a relatively flat molecular structure. nih.govresearchgate.net The Caryl–N(H)–N=C portion of this molecule adopts an extended zigzag conformation. nih.gov

The precise bond lengths and angles determined by X-ray crystallography confirm the hybridisation and electronic environment of the constituent atoms. For example, in chalcone derivatives, the C=C and C=O bond lengths are consistent with their double-bond character, while the aromatic C-C bonds show the expected intermediate length.

Table 1: Selected Crystallographic Data for (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3415 (6) |

| b (Å) | 3.8938 (1) |

| c (Å) | 16.9152 (10) |

| β (°) | 107.582 (2) |

| Volume (ų) | 649.32 (6) |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

In the crystal structure of (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules to form chains along the b-axis. nih.gov Similarly, for the derivative 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, adjacent molecules are connected by a distinct N—H⋯O=C hydrogen bond, resulting in chains running diagonally through the unit cell. nih.govresearchgate.net

Other interactions, such as π–π stacking, are also observed in related structures. For instance, in (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, molecules are arranged in stacks with significant π–π interactions between the benzene (B151609) rings of adjacent, inversion-related molecules, with a centroid-centroid distance of 3.7098 (6) Å. nih.gov These varied interactions highlight the complex interplay of forces that dictate the supramolecular assembly of these compounds.

Dihedral Angles and Planarity Assessment

Dihedral angles (or torsion angles) are critical for describing the conformation of a molecule, particularly the spatial relationship between different planar groups. In chalcone derivatives of this compound, the molecule is often not perfectly planar.

For (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the molecule exhibits a notable twist. nih.gov The dihedral angle between the mean plane of the central prop-2-en-1-one unit and the 3-chlorophenyl ring is 20.93 (9)°, while the angle with the 4-methoxyphenyl (B3050149) ring is 20.42 (10)°. nih.gov The two benzene rings themselves are twisted with respect to each other, with a dihedral angle of 40.96 (5)°. nih.gov In contrast, the derivative 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one is nearly planar, with a root-mean-square deviation for all non-hydrogen atoms of just 0.150 Å. nih.govresearchgate.net This planarity is a key structural feature of this particular derivative.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and type of protons and carbons in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the propanone backbone. The aromatic protons of the 4-methoxyphenyl group would typically appear as two doublets (an AA'BB' system) between δ 6.8-7.2 ppm. The protons of the methoxy group (-OCH₃) would give a sharp singlet at approximately δ 3.8 ppm. The methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-Ar) and the chloromethyl protons (Cl-CH₂-C(=O)-) would appear as singlets, with the chloromethyl protons shifted further downfield (expected around δ 4.2-4.5 ppm) due to the electron-withdrawing effect of the chlorine atom.

The ¹³C NMR spectrum would complement this information. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 200-210 ppm. oregonstate.edu The carbons of the aromatic ring would appear between δ 114-160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield in this range. The methoxy carbon itself would resonate around δ 55 ppm. The methylene carbon adjacent to the chlorine would be found around δ 45-55 ppm, while the other methylene carbon would be at a slightly more upfield position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 202.0 |

| CH₂Cl | 4.3 | 48.0 |

| CH₂Ar | 3.9 | 45.0 |

| Ar-C (quat, C-CH₂) | - | 126.0 |

| Ar-C (quat, C-O) | - | 159.0 |

| Ar-CH (ortho to OMe) | 6.9 (d) | 114.5 |

| Ar-CH (ortho to CH₂) | 7.2 (d) | 130.5 |

| OCH₃ | 3.8 (s) | 55.5 |

Note: These are estimated values based on typical chemical shift ranges and data from similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular framework. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be relatively simple, showing a key correlation between the protons of the two adjacent methylene groups in the propane (B168953) chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. sdsu.edu This technique is crucial for assigning carbon signals based on their known proton assignments. For the target molecule, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the methoxy group to its ¹³C signal, the aromatic proton signals to their respective carbon signals, and the protons of each methylene group to their corresponding carbon signals.

Correlations from the methoxy protons to the aromatic quaternary carbon C-O.

Correlations from the benzylic methylene protons (Ar-CH₂) to the carbonyl carbon and to the aromatic quaternary carbon.

Correlations from the chloromethyl protons (Cl-CH₂) to the carbonyl carbon.

Correlations from the aromatic protons to their neighboring carbons.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the connectivity from the methoxy group, through the aromatic ring, and along the chloropropanone chain.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes. For this compound, these techniques provide definitive signatures for its key structural features: the carbonyl group, the para-substituted aromatic ring, the methoxy group, and the α-chloro-substituted methylene group.

The analysis of α-haloketones often involves studying their rotational isomerism. In the liquid state, the cisoid-form, where the chlorine and oxygen atoms are eclipsed, is generally more stable than the transoid-form due to reduced steric repulsion. nih.gov

FTIR Spectroscopy

The FTIR spectrum of this compound is characterized by several distinct absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is highly sensitive to its electronic environment. For aromatic ketones like acetophenone (B1666503), this band typically appears around 1690 cm⁻¹. ias.ac.in In 4-methoxyacetophenone, a closely related structure, the C=O stretch is observed at approximately 1664-1675 cm⁻¹. ijrat.orgchegg.com The presence of the electronegative chlorine atom on the α-carbon in this compound is expected to cause a slight shift to a higher wavenumber (hypsochromic or blue shift) due to the inductive effect.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the phenyl ring are typically observed in the 3100-3000 cm⁻¹ region. ijrat.org The C=C stretching vibrations within the aromatic ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ range. For 4-methoxyacetophenone, a strong band is noted around 1596-1600 cm⁻¹. ias.ac.inchegg.com

The methoxy (-OCH₃) group also has distinct vibrational modes. The asymmetric and symmetric C-H stretching of the methyl group are expected between 2998 cm⁻¹ and 2842 cm⁻¹. chegg.com The C-O stretching of the aryl ether linkage typically produces a strong absorption band in the 1260-1240 cm⁻¹ region.

Finally, the vibrations involving the chlorine atom are key identifiers. The C-Cl stretching vibration in α-chloro ketones is generally found in the 800-600 cm⁻¹ range. The CH₂ bending (scissoring) of the α-chloromethylene group is expected around 1420 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. A key feature in the Raman spectrum of aromatic ketones is the intense ring breathing mode, which is observed for acetophenone at 1002 cm⁻¹. ias.ac.in The C=O stretching band, while strong in the IR, is often weaker in the Raman spectrum, appearing for acetophenone at 1690 cm⁻¹. ias.ac.in The aromatic ring stretching vibration near 1600 cm⁻¹ is typically very intense in the Raman spectrum of mono-substituted benzenes with electron-donating groups. ias.ac.in

For the methoxy group, the CH₃ symmetric stretching vibration can be observed around 2843 cm⁻¹ in the Raman spectrum. ias.ac.in The C-Cl stretch is also Raman active and would be expected in the 800-600 cm⁻¹ region, though its intensity can vary.

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃, -CH₂Cl) | 3000 - 2840 | 3000 - 2840 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | 1680 - 1700 | Strong (FTIR), Medium (Raman) |

| Aromatic C=C Stretch | 1605 - 1580 | 1605 - 1580 | Strong |

| -CH₂- Scissoring | ~1420 | ~1420 | Medium |

| Aryl C-O Stretch | 1260 - 1240 | 1260 - 1240 | Strong |

| Aromatic Ring Breathing | - | ~1000 | Strong (Raman) |

| C-Cl Stretch | 800 - 600 | 800 - 600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk For this compound, the UV-Vis spectrum is dominated by electronic transitions within its two primary chromophores: the 4-methoxybenzoyl group and the carbonyl group.

The molecule is expected to exhibit two main types of electronic transitions: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). uzh.chcutm.ac.in

π→π Transitions: These transitions are associated with the conjugated π-system of the para-substituted benzene ring and the carbonyl group. They are typically high-intensity absorptions (large molar absorptivity, ε). For acetophenone, a strong π→π transition is observed around 245-250 nm. studyraid.com The presence of the electron-donating methoxy group in the para position (an auxochrome) on the benzene ring is known to cause a bathochromic shift (a shift to a longer wavelength) of this band. Research on p-methoxyphenacyl chloride, an alternative name for the target compound, shows an absorption maximum (λmax) at 275 nm when measured in acetonitrile. researchgate.net This band is attributable to the primary π→π* transition of the conjugated aromatic ketone system.

n→π Transitions: This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to the π antibonding orbital of the C=O bond. hnue.edu.vn These transitions are characteristically of much lower intensity (low ε value) compared to π→π* transitions and occur at longer wavelengths. cutm.ac.in For simple ketones, the n→π* transition is often observed between 280-300 nm. hnue.edu.vn In this compound, this transition may be observed as a weak shoulder on the tail of the much stronger π→π* absorption band.

| Transition Type | Expected λmax (nm) | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | ~275 | 4-Methoxybenzoyl system | High (~10,000 - 15,000 L·mol⁻¹·cm⁻¹) |

| n → π | >300 | Carbonyl (C=O) group | Low (~10 - 100 L·mol⁻¹·cm⁻¹) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). uni-saarland.de It is invaluable for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₁ClO₂), the molecular weight is 198.64 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 198. A key feature would be the presence of an isotopic peak at m/z 200 (the M+2 peak), with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). libretexts.orgmiamioh.edu

Upon electron ionization, the energetically unstable molecular ion undergoes fragmentation. uni-saarland.de The fragmentation pattern of this compound is dictated by the cleavage of the weakest bonds and the formation of the most stable carbocations and neutral radicals. The primary fragmentation pathways for α-chloro ketones involve α-cleavage on either side of the carbonyl group.

Key expected fragmentation pathways include:

α-Cleavage (A): Cleavage of the bond between the carbonyl carbon and the chloromethylene group. This results in the loss of a chloromethyl radical (•CH₂Cl) and the formation of the stable 4-methoxybenzoyl cation. This acylium ion is resonance-stabilized and is expected to be a very prominent, likely the base peak, in the spectrum.

Fragment: [CH₃OC₆H₄CO]⁺

Expected m/z: 135

α-Cleavage (B): Cleavage of the bond between the carbonyl carbon and the 4-methoxyphenyl group. This pathway leads to the formation of a chloromethylcarbonyl cation and a 4-methoxyphenyl radical.

Fragment: [CH₂ClCO]⁺

Expected m/z: 77/79 (isotope pattern for one Cl)

McLafferty Rearrangement is not possible for this molecule as it lacks a γ-hydrogen atom.

Further Fragmentation: The prominent 4-methoxybenzoyl cation (m/z 135) can undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce the 4-methoxyphenyl cation.

Fragment: [CH₃OC₆H₄]⁺

Expected m/z: 107 This ion could further lose a methyl radical (•CH₃) to form a phenoxy cation.

Fragment: [OC₆H₄]⁺

Expected m/z: 92

The predicted mass spectrum would therefore show a molecular ion at m/z 198 with its isotopic partner at m/z 200, a base peak at m/z 135, and other significant fragments at m/z 107 and 77/79.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 198/200 | [C₁₀H₁₁ClO₂]⁺˙ (Molecular Ion) | Parent Molecule |

| 135 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) | M⁺ - •CH₂Cl (α-Cleavage A) |

| 107 | [CH₃OC₆H₄]⁺ (4-methoxyphenyl cation) | ⁺ - CO |

| 77/79 | [CH₂ClCO]⁺ (chloromethylcarbonyl cation) | M⁺ - •C₆H₄OCH₃ (α-Cleavage B) |

Computational Chemistry and Theoretical Modelling of 1 Chloro 3 4 Methoxyphenyl Propan 2 One Reactivity and Structure

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. For 1-Chloro-3-(4-methoxyphenyl)propan-2-one (B2716649), DFT studies are instrumental in elucidating its electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Structurally Related Chalcone (B49325) (Note: Data is for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and serves as an example of typical DFT-derived values.)

| Parameter | Energy (eV) |

| EHOMO | -5.98 |

| ELUMO | -2.23 |

| Energy Gap (ΔE) | 3.75 |

This interactive table is based on data for a similar compound and is for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP analysis would likely reveal a high electron density around the carbonyl oxygen and the methoxy (B1213986) group's oxygen atom, making these sites potential targets for electrophiles. Conversely, the areas around the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. Studies on similar molecules confirm this general pattern of reactivity. niscpr.res.in

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics and telecommunications. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

For α-haloketones and chalcone derivatives, the presence of donor and acceptor groups and a conjugated system can lead to significant NLO responses. While specific NLO data for this compound is not available, theoretical calculations would involve the optimization of the molecular geometry and subsequent computation of the polarizability and hyperpolarizability tensors to assess its potential as an NLO material.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. researchgate.net Furthermore, these simulations can shed light on the dynamic behavior of the molecule in different solvents, which is crucial for understanding its reactivity in solution. helsinki.fi

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting various spectroscopic data, including vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. gre.ac.ukrsc.org These theoretical predictions are invaluable for assigning experimental spectra and gaining a deeper understanding of the molecular structure.

DFT calculations are widely used to compute vibrational frequencies. mdpi.comresearchgate.net For this compound, a theoretical vibrational analysis would involve optimizing the geometry and then calculating the harmonic frequencies. niscpr.res.in The predicted spectrum could then be compared with experimental data to confirm the molecular structure.

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govgithub.io These calculations can aid in the assignment of complex NMR spectra and provide a more detailed picture of the electronic environment of each nucleus. frontiersin.orgresearchgate.net

Table 2: Illustrative Comparison of Experimental vs. Theoretical Vibrational Frequencies for a Related Benzothiazole Derivative (Note: This table demonstrates the typical correlation between calculated and observed frequencies for a molecule with similar functional groups.)

| Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) |

| C-H stretch (aromatic) | 3050 | 3065 |

| C=O stretch | 1685 | 1700 |

| C-O stretch (methoxy) | 1250 | 1260 |

| C-Cl stretch | 750 | 740 |

This interactive table is based on general expected values and data from analogous compounds to illustrate the utility of theoretical spectroscopy.

Reaction Pathway Energetics and Transition State Characterization

Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states. Computational methods can map out reaction pathways and calculate activation energies, providing critical insights into reaction kinetics and mechanisms. up.ac.zaresearchgate.net

For this compound, a key reaction is nucleophilic substitution at the α-carbon. nih.gov Theoretical studies can be performed to model the reaction with various nucleophiles. acseusa.org By locating the transition state structure and calculating the activation energy barrier, the feasibility and rate of the reaction can be predicted. nih.gov Such studies would also clarify whether the reaction proceeds via an SN1 or SN2 mechanism. researchgate.net

Advancements in Green Chemistry for the Synthesis and Transformations of 1 Chloro 3 4 Methoxyphenyl Propan 2 One

Development of Environmentally Benign Synthetic Protocols

Recent research has focused on developing synthetic methods for 1-Chloro-3-(4-methoxyphenyl)propan-2-one (B2716649) that are less harmful to the environment. This includes exploring solvent-free reactions, using water as a solvent, and employing green solvents like ionic liquids.

Solvent-free synthesis, a key area of green chemistry, aims to eliminate the use of volatile organic compounds (VOCs) that are often hazardous and contribute to pollution. nih.govbohrium.com Mechanochemistry, which uses mechanical force to induce chemical reactions, is a prominent solvent-free technique. researchgate.netmdpi.comrsc.org

In the context of related compounds, mechanochemical methods have been successfully employed for various reactions, including the synthesis of diimide liquid crystals and polyaromatic hydrocarbon derivatives. researchgate.netmdpi.com For instance, a solvent-free mechanochemical approach was used to synthesize high-temperature alkyl and alkoxy biphenyltetracarboxydiimide liquid crystals with excellent yields (95-99%) in a significantly reduced reaction time of 15 minutes. mdpi.com Another study demonstrated the synthesis of polyaromatic hydrocarbon derivatives using a ball mill, avoiding the use of hazardous solvents and reagents. researchgate.net While specific studies on the mechanochemical synthesis of this compound are not prevalent in the provided results, the successful application of these techniques to similar molecular structures suggests their potential for a more sustainable synthesis of this compound.

Table 1: Comparison of Conventional and Mechanochemical Synthesis

| Feature | Conventional Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Use | Typically requires organic solvents | Solvent-free or minimal solvent |

| Reaction Time | Often several hours | Can be significantly shorter (minutes) |

| Energy Consumption | Heating often required | Mechanical energy input |

| Waste Generation | Solvent waste is a major concern | Reduced or eliminated solvent waste |

| Yields | Variable | Often high to excellent |

This table provides a general comparison and specific outcomes may vary depending on the reaction.

Water is considered a green solvent due to its non-toxic, non-flammable, and abundant nature. mrforum.com Performing organic reactions in an aqueous medium offers significant environmental benefits over traditional organic solvents. While direct examples of aqueous phase synthesis for this compound were not found, the principles of aqueous synthesis are broadly applicable.

The advantages of using water as a solvent include:

Enhanced Reactivity: The unique properties of water, such as its high polarity and cohesive energy density, can sometimes accelerate reaction rates.

Simplified Product Isolation: In many cases, organic products are insoluble in water, allowing for easy separation by filtration or extraction.

Improved Safety: Eliminating flammable organic solvents reduces the risk of fire and explosions.

However, challenges such as the poor solubility of many organic reactants in water need to be addressed, often through the use of co-solvents or phase-transfer catalysts.

Green solvents are alternatives to traditional volatile organic compounds and are characterized by their low toxicity, high boiling points, and recyclability. mrforum.comacs.org Ionic liquids (ILs) and deep eutectic solvents (DESs) are two prominent classes of green solvents. mrforum.comresearchgate.net

Ionic liquids are salts that are liquid at or near room temperature. jocpr.com They possess negligible vapor pressure, which significantly reduces air pollution. Their properties can be tuned by modifying the cation and anion, making them versatile for various chemical reactions.

Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than that of the individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive to prepare.

A study on the synthesis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, utilized an ionic organic solid, 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst in a solvent-free Michael addition reaction. mdpi.com This highlights the potential of ionic compounds to facilitate reactions under green conditions.

Table 2: Properties of Selected Green Solvents

| Solvent Type | Key Characteristics | Potential Applications in Synthesis |

|---|---|---|

| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties | Catalysis, extractions, organic synthesis |

| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare | Biocatalysis, materials synthesis, extractions |

This table presents general characteristics and applications.

Catalytic Approaches in Green Synthesis and Derivatization

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. purkh.comresearchgate.net

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. jocpr.com Enzymes offer remarkable selectivity (chemo-, regio-, and enantioselectivity) and operate under mild conditions of temperature and pressure, often in aqueous media. illinois.edu

The use of biocatalysts, such as lipases, has been explored for various transformations, including the synthesis of 1,4-benzoxazinone derivatives through a decarboxylative Michael addition. nih.gov This demonstrates the potential of enzymes to catalyze complex multi-step reactions in a single pot under environmentally friendly conditions. nih.gov While specific applications of biocatalysis for this compound are not detailed in the provided search results, the broad utility of enzymes in organic synthesis suggests their applicability. For instance, reductases could be used for the stereoselective reduction of the ketone group, and hydrolases could be employed in derivatization reactions.

Table 3: Examples of Biocatalytic Reactions in Organic Synthesis

| Enzyme Class | Type of Reaction | Advantages |

|---|---|---|

| Lipases | Esterification, transesterification, hydrolysis | High stability, broad substrate specificity |

| Oxidoreductases | Oxidation and reduction reactions | High enantioselectivity |

| Lyases | Addition and elimination reactions | Formation of C-C, C-N, and C-O bonds |

This table provides a general overview of enzyme classes and their applications.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to occur. princeton.edu

The key advantages of PTC include:

Elimination of the need for expensive, anhydrous, and often toxic organic solvents.

Use of inexpensive and readily available inorganic bases and nucleophiles.

Mild reaction conditions and high reaction rates.

Simplified work-up procedures.

PTC has been widely applied in various organic syntheses, including alkylation, substitution, and condensation reactions. For example, the synthesis of ethers can be accomplished by reacting an alkyl halide in an organic solvent with an aqueous solution of a phenoxide, using a phase-transfer catalyst to transport the phenoxide anion into the organic phase. crdeepjournal.org Although a specific PTC protocol for the synthesis or derivatization of this compound is not provided in the search results, the principles of PTC are highly relevant for reactions involving this compound, such as nucleophilic substitution at the alpha-carbon.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one |

| 1,3-bis(carboxymethyl)imidazolium chloride |

Development of Heterogeneous and Recoverable Catalysts

The shift towards green chemistry in the synthesis of fine chemicals like this compound has spurred significant research into replacing traditional homogeneous catalysts with more sustainable heterogeneous and recoverable alternatives. lianerossi.org Homogeneous catalysts, while often efficient, pose challenges in separation from the reaction mixture, leading to product contamination and catalyst loss. Heterogeneous catalysts, existing in a different phase from the reactants, can be easily separated by simple physical means such as filtration, which simplifies purification processes and allows for catalyst recycling, thereby reducing costs and waste. lianerossi.orgrsc.org

In the context of α-haloketone synthesis and transformations, several types of heterogeneous catalysts have been explored. Transition metals such as palladium, ruthenium, and iridium deposited on insoluble supports like silica, alumina, carbon, or zirconia are prominent examples. google.com These supported metal catalysts have shown efficacy in reactions such as the hydrogenation of α-haloketones to α-haloalcohols, an important transformation for this class of compounds. google.com The catalyst's activity and selectivity can be tuned by varying the metal, the support material, and the preparation method. google.com For instance, magnetically recoverable gold and gold-palladium nanoparticle catalysts have been developed for selective oxidation reactions, offering an innovative approach to catalyst separation. lianerossi.org

Recent advancements include the use of heterogeneous photocatalysts. For example, copper-cocatalyzed carbon nitride (Cu-C₃N₄) has been employed for the synthesis of α-haloketones from olefins using atmospheric air as the oxidant under visible-light irradiation. acs.org This system demonstrates high stability and versatility, making it a promising candidate for solar-driven chemical synthesis. acs.org The copper cocatalyst plays a crucial role in moderating the generation of halogen radicals and promoting the selective reduction of molecular oxygen, which leads to high selectivity for the desired α-haloketone product. acs.org

Ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, have also been used as recyclable catalysts in related Michael addition reactions to produce complex ketones, suggesting their potential applicability in the synthesis of this compound precursors. mdpi.com The use of such catalysts, particularly in solvent-free conditions, significantly improves the green metrics of the process. mdpi.com

Below is a table summarizing various heterogeneous catalyst systems relevant to the synthesis and transformation of α-haloketones.

| Catalyst System | Support Material | Relevant Reaction(s) | Advantages |

| Transition Metals (e.g., Ru, Ir) | Silica, Alumina, Carbon | Hydrogenation of α-haloketones | High activity, reusability, ease of separation. google.com |

| Gold-Palladium Nanoparticles | Magnetic Core | Selective Oxidations | Magnetic recoverability, high selectivity. lianerossi.org |

| Copper-Carbon Nitride (Cu-C₃N₄) | N/A (Photocatalyst) | Oxidative Halogenation of Olefins | Uses visible light and air, high selectivity. acs.org |

| Ionic Organic Solids | N/A (Solid Catalyst) | Michael Addition | Recyclable, potential for solvent-free reactions. mdpi.com |

Atom Economy and Life Cycle Assessment in Chemical Process Design

Green chemistry emphasizes designing chemical processes that are efficient in their use of raw materials and minimize waste generation. jocpr.com Two key tools for evaluating the environmental performance of a chemical process are Atom Economy and Life Cycle Assessment (LCA).

Atom Economy , a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com The formula is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% libretexts.org

A reaction with a high atom economy is inherently greener as it generates fewer byproducts. primescholars.com Addition reactions, for example, can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the product. jocpr.comscranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. scranton.edu For instance, the traditional synthesis of α-haloketones via direct halogenation of a ketone with a halogen like Br₂ generates HBr as a byproduct, reducing the atom economy. wikipedia.orglibretexts.org

Life Cycle Assessment (LCA) provides a more comprehensive environmental evaluation of a product or process "from cradle to grave." researchgate.netcore.ac.uk For a chemical like this compound, an LCA would quantify the environmental impacts associated with every stage of its life, including: